2-[(4-Chlorophenoxy)methyl]pyrrolidine
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Overview
Description
2-[(4-Chlorophenoxy)methyl]pyrrolidine is a chemical compound with the molecular formula C11H14ClNO. It is a pyrrolidine derivative where a 4-chlorophenoxy group is attached to the pyrrolidine ring. This compound is used primarily in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenoxy)methyl]pyrrolidine typically involves the reaction of 4-chlorophenol with pyrrolidine in the presence of a suitable base. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to 80°C
Reaction Time: Several hours to overnight
The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenoxy)methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents like DMF
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids
Reduction: Formation of the corresponding amine
Substitution: Formation of azido derivatives or other substituted products
Scientific Research Applications
2-[(4-Chlorophenoxy)methyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenoxy)methyl]pyrrolidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Bromophenoxy)methyl]pyrrolidine
- 2-[(4-Fluorophenoxy)methyl]pyrrolidine
- 2-[(4-Methylphenoxy)methyl]pyrrolidine
Uniqueness
2-[(4-Chlorophenoxy)methyl]pyrrolidine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents, such as bromine, fluorine, or methyl groups.
Properties
CAS No. |
383127-72-8 |
---|---|
Molecular Formula |
C11H14ClNO |
Molecular Weight |
211.69 g/mol |
IUPAC Name |
2-[(4-chlorophenoxy)methyl]pyrrolidine |
InChI |
InChI=1S/C11H14ClNO/c12-9-3-5-11(6-4-9)14-8-10-2-1-7-13-10/h3-6,10,13H,1-2,7-8H2 |
InChI Key |
PPUUPDHCDRWAEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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